Lipophilicity Advantage Over Cyclohexane Analog
The ACD/LogP of 1-aminocycloheptanecarbonitrile is 0.91, compared to 0.35 for 1-aminocyclohexanecarbonitrile, representing a 0.56 log unit increase . This corresponds to approximately a 3.6-fold greater octanol-water partition coefficient for the cycloheptane analog. The cyclopentane analog (LogP 1.48) is more lipophilic still, but its ring size is substantially smaller, offering less steric bulk . The intermediate LogP of the cycloheptane compound may provide a favorable balance of membrane permeability and aqueous solubility relative to both smaller and larger congeners.
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | ACD/LogP = 0.91 (ChemSpider, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 1-Aminocyclohexanecarbonitrile: ACD/LogP = 0.35 (ChemSpider, ACD/Labs v14.00); 1-Aminocyclopentanecarbonitrile: LogP = 1.48 (Molbase) |
| Quantified Difference | +0.56 log units vs. cyclohexane analog; −0.57 log units vs. cyclopentane analog |
| Conditions | Predicted values from ACD/Labs Percepta Platform – PhysChem Module v14.00; cyclopentane data from Molbase experimental/estimated LogP |
Why This Matters
LogP differences of 0.5 units or more can alter membrane permeability, protein binding, and chromatographic retention time, directly impacting lead optimization and assay reproducibility.
